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Compound of Interest

Compound Name: 5-Bromothieno[2,3-b]pyridine

Cat. No.: B1281670 Get Quote

5-Bromothieno[2,3-b]pyridine: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of

5-Bromothieno[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal

chemistry and drug discovery. This document consolidates available data on its

physicochemical characteristics, spectral properties, synthesis, and reactivity. Furthermore, it

delves into the biological context of thieno[2,3-b]pyridine derivatives as kinase inhibitors,

providing detailed experimental protocols and visual workflows to support further research and

development.

Core Physical and Chemical Properties
While specific experimental data for the parent 5-Bromothieno[2,3-b]pyridine is not

extensively documented in publicly available literature, the following table summarizes its

known properties and provides data for closely related derivatives to offer a comparative

perspective.
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Property Value Source(s)

Molecular Formula C₇H₄BrNS

Molecular Weight 214.09 g/mol

Appearance
Likely a solid at room

temperature
Inferred from derivatives

Melting Point

Data not available for the

parent compound. Derivatives

exhibit a wide range of melting

points, e.g., 3-amino-5-bromo-

N-(4-chlorophenyl)-4,6-

dimethylthieno[2,3-b]pyridine-

2-carboxamide: 282–283 °C.

[1]

Boiling Point

Data not available for the

parent compound. The related

compound 3-Bromothieno[2,3-

b]pyridine has a predicted

boiling point of 299.8°C at 760

mmHg.

[2]

Solubility

Expected to have low solubility

in water and be soluble in

common organic solvents like

dichloromethane and

chloroform. Thieno[2,3-

b]pyridine derivatives are

generally known for their poor

aqueous solubility.

[3]

Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 5-
Bromothieno[2,3-b]pyridine. Below is a summary of expected spectral characteristics based

on data from analogous compounds.
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Technique Expected Characteristics

¹H NMR

The proton NMR spectrum is expected to show

distinct signals for the protons on the pyridine

and thiophene rings. For example, in 5-Bromo-

1H-pyrrolo[2,3-b]pyridine, a related heterocyclic

system, proton signals appear in the aromatic

region (δ 6.5-8.5 ppm).[4][5]

¹³C NMR

The carbon NMR spectrum will display signals

corresponding to the seven carbon atoms of the

thieno[2,3-b]pyridine core. In 5-Bromo-1H-

pyrrolo[2,3-b]pyridine, carbon signals are

observed between δ 100-150 ppm.[4][5]

IR Spectroscopy

The infrared spectrum will exhibit characteristic

absorption bands for the C-Br stretching, as well

as C=C and C=N stretching vibrations within the

aromatic rings. Aromatic C-H stretching bands

are expected above 3000 cm⁻¹.[6][7]

Mass Spectrometry

The mass spectrum will show a molecular ion

peak corresponding to the molecular weight of

the compound (214.09 g/mol ), with a

characteristic isotopic pattern due to the

presence of bromine (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthesis
The bromine atom at the 5-position of the thieno[2,3-b]pyridine ring system imparts significant

reactivity, making it a versatile intermediate for the synthesis of a wide array of derivatives. The

electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the C-Br bond,

making it susceptible to nucleophilic substitution and a suitable handle for various cross-

coupling reactions.

General Synthesis of the Thieno[2,3-b]pyridine Core
The synthesis of the thieno[2,3-b]pyridine scaffold often involves the cyclization of a substituted

pyridine derivative. A common strategy is the Gewald reaction, which utilizes a ketone or
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aldehyde, a compound with an active methylene group, and elemental sulfur. For substituted

thieno[2,3-b]pyridines, a multi-step synthesis starting from a substituted pyridine is typically

employed.

General Synthesis of Thieno[2,3-b]pyridine Derivatives

Starting Materials

Reaction Steps

Product

Substituted Pyridine

Cyclization

Reagents for Thiophene Ring Formation

Functionalization/Bromination

5-Bromothieno[2,3-b]pyridine Core

Further Derivatization

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 5-Bromothieno[2,3-b]pyridine
derivatives.
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Experimental Protocols
Synthesis of a 3-Aminothieno[2,3-b]pyridine Derivative
(A Representative Protocol)
This protocol is adapted from the synthesis of related 3-aminothieno[2,3-b]pyridine-2-

carboxamides and illustrates a common synthetic route.[1][8]

Preparation of the Pyridine-2-thione Intermediate:

A mixture of a suitable β-ketoenolate, cyanothioacetamide, and a catalytic amount of

piperidine in ethanol is refluxed for several hours.

The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed

with cold ethanol, and dried to yield the corresponding 2-thioxo-1,2-dihydropyridine-3-

carbonitrile.

S-Alkylation and Cyclization:

To a solution of the pyridine-2-thione in a suitable solvent (e.g., DMF or ethanol)

containing a base (e.g., potassium hydroxide or sodium ethoxide), an appropriate α-halo-

carbonyl compound (e.g., 2-chloro-N-phenylacetamide) is added.

The mixture is stirred at room temperature or heated to reflux for a specified time.

The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water.

The resulting precipitate, the 3-aminothieno[2,3-b]pyridine derivative, is collected by

filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g.,

ethanol or acetic acid).

Determination of Melting Point (General Protocol)
A standard method for determining the melting point of a crystalline solid involves using a

capillary melting point apparatus.[9][10]

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and

packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point

apparatus.

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute)

as the temperature approaches the expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire sample becomes a clear liquid (completion of melting)

are recorded as the melting point range.

Biological Activity and Signaling Pathways
Derivatives of thieno[2,3-b]pyridine have emerged as a promising class of compounds in

cancer research, with many exhibiting potent inhibitory activity against Pim-1 kinase. Pim-1 is a

serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its

overexpression is associated with various cancers, making it an attractive therapeutic target.

Pim-1 Kinase Signaling Pathway
The signaling cascade involving Pim-1 is complex and integrated with other major cellular

pathways. The diagram below illustrates the central role of Pim-1 and the points of intervention

by inhibitors like 5-Bromothieno[2,3-b]pyridine derivatives.
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Pim-1 Kinase Signaling Pathway and Inhibition
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Caption: The Pim-1 signaling pathway is activated by cytokines via JAK/STAT, leading to cell

survival and proliferation. 5-Bromothieno[2,3-b]pyridine derivatives can inhibit Pim-1 kinase

activity.

Experimental Workflow for Kinase Inhibitor
Screening
The evaluation of 5-Bromothieno[2,3-b]pyridine derivatives as kinase inhibitors typically

follows a structured workflow, from initial high-throughput screening to more detailed

mechanistic studies.
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Kinase Inhibitor Screening Workflow

Compound Library (Thieno[2,3-b]pyridines)

High-Throughput Screening (HTS)

Hit Identification

Dose-Response & IC50 Determination

Lead Optimization (SAR)

In Vitro & In Vivo Efficacy Studies
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Caption: A standard workflow for the screening and development of kinase inhibitors.

In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™
Assay)
A common method to quantify the inhibitory activity of compounds against Pim-1 kinase is the

ADP-Glo™ luminescent assay.[11][12]
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Reaction Setup: In a 384-well plate, the test compound (a 5-Bromothieno[2,3-b]pyridine
derivative) is incubated with recombinant Pim-1 kinase and a suitable peptide substrate in a

kinase buffer.

Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at

room temperature to allow for the enzymatic reaction to proceed.

ATP Depletion: After the incubation period, ADP-Glo™ Reagent is added to terminate the

kinase reaction and deplete the remaining ATP.

Signal Generation: Kinase Detection Reagent is added to convert the ADP generated during

the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to

generate a luminescent signal.

Data Acquisition: The luminescence is measured using a plate reader. The intensity of the

signal is proportional to the amount of ADP produced and thus reflects the Pim-1 kinase

activity.

Data Analysis: The percentage of inhibition is calculated for each compound concentration

relative to a control without inhibitor. The IC₅₀ value (the concentration of inhibitor required to

reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response

curve.

This comprehensive guide provides a foundational understanding of 5-Bromothieno[2,3-
b]pyridine for its application in research and drug development. While some physical

properties of the parent compound require further experimental determination, the information

on its synthesis, reactivity, and the biological context of its derivatives offers a solid starting

point for future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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